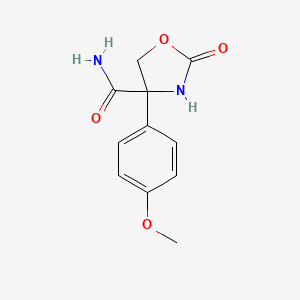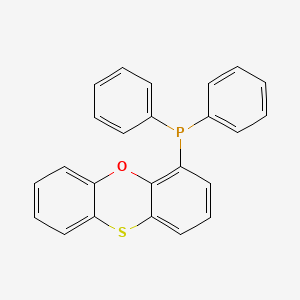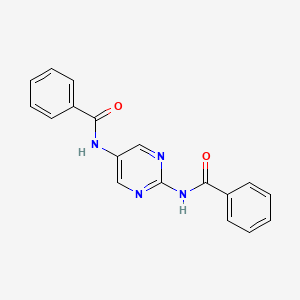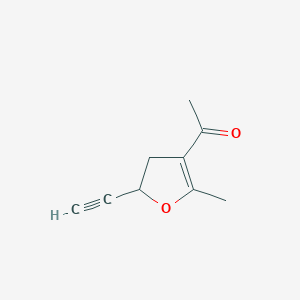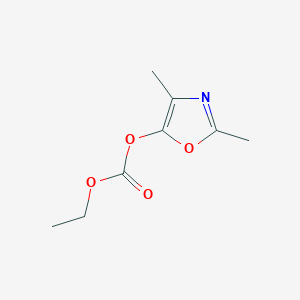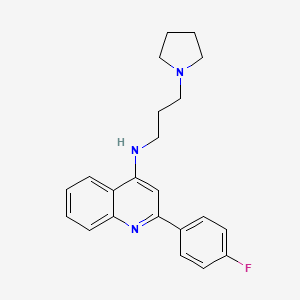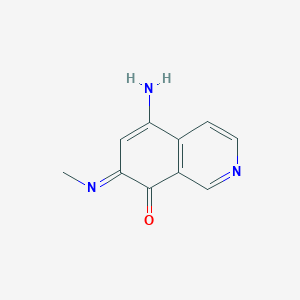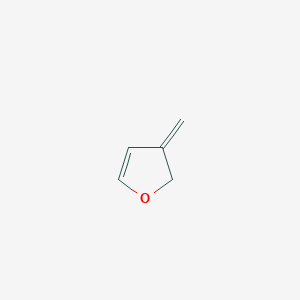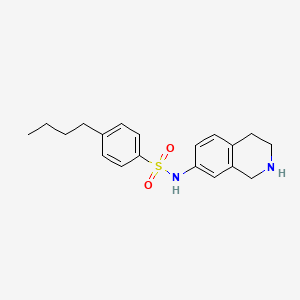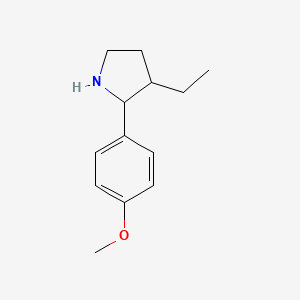![molecular formula C10H13ClO2 B12894450 3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one](/img/structure/B12894450.png)
3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one is a complex organic compound with a unique structure that includes a furan ring fused with a cyclooctane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one typically involves the formylation of cyclooctanone, followed by a series of reactions to introduce the furan ring and the chlorine atom. One common method involves the use of sodium methoxide in methanol, followed by the addition of ethyl formate . The reaction conditions must be carefully controlled to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the furan ring or the cyclooctane ring.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, must be optimized for each specific reaction to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the chlorine atom.
Scientific Research Applications
3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and other cellular functions .
Comparison with Similar Compounds
Similar Compounds
3,5,6-Methenocyclopentapyrazole,3,3a,4,5,6,6a-hexahydro-: Similar in structure but with a pyrazole ring instead of a furan ring.
Azuleno [4,5-b]furan-2,7-dione, 3,3a,4,5,9a,9b-hexahydro-: Contains a furan ring fused with an azulene ring.
Pallensin: Another furan-containing compound with a different ring structure.
Uniqueness
3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one is unique due to its specific combination of a furan ring fused with a cyclooctane ring and the presence of a chlorine atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H13ClO2 |
|---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
(8Z)-3-chloro-3a,4,5,6,7,9a-hexahydro-3H-cycloocta[b]furan-2-one |
InChI |
InChI=1S/C10H13ClO2/c11-9-7-5-3-1-2-4-6-8(7)13-10(9)12/h4,6-9H,1-3,5H2/b6-4- |
InChI Key |
XEGMHJZBCRIFCB-XQRVVYSFSA-N |
Isomeric SMILES |
C1CCC2C(/C=C\C1)OC(=O)C2Cl |
Canonical SMILES |
C1CCC2C(C=CC1)OC(=O)C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[6-Amino-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12894368.png)
![N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12894373.png)
